molecular formula C19H23N3O4 B4483292 Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate

Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate

Cat. No.: B4483292
M. Wt: 357.4 g/mol
InChI Key: QGWIVOFQXYRDHY-UHFFFAOYSA-N
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Description

Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate is a complex organic compound that features a combination of several functional groups, including an oxazole ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the pyrrolidine ring, and finally, the coupling of these intermediates with a benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocycle.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce saturated heterocycles.

Scientific Research Applications

Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyrrolidine rings can participate in binding interactions, while the benzoate ester may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2-({[4-(propan-2-yl)phenoxy]carbonyl}amino)benzoate
  • Pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones

Comparison: Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate is unique due to the presence of both oxazole and pyrrolidine rings, which provide distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity and specificity in certain reactions and applications.

Properties

IUPAC Name

methyl 4-[[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12(2)17-11-15(21-26-17)16-5-4-10-22(16)19(24)20-14-8-6-13(7-9-14)18(23)25-3/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWIVOFQXYRDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate

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